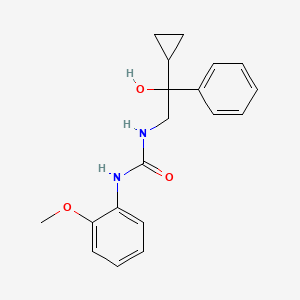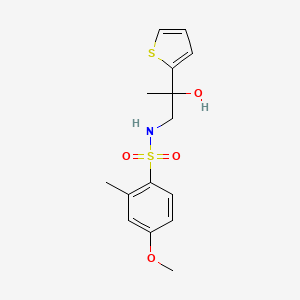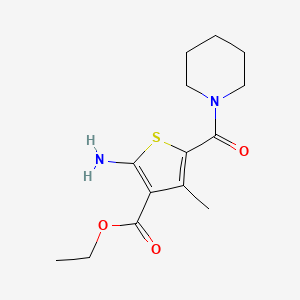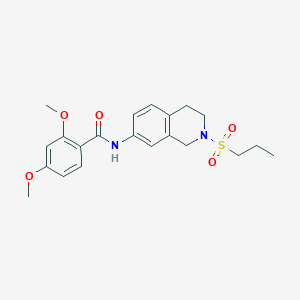![molecular formula C18H12F2N6OS B2966130 N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-47-9](/img/structure/B2966130.png)
N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H12F2N6OS and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparation and Potential Antiasthma Agents
Triazolopyrimidines have been synthesized and found active as mediator release inhibitors, which are potentially useful in developing antiasthma agents. The synthesis involves a multi-step reaction starting with arylamidines, leading to the formation of triazolo[1,5-c]pyrimidines. These compounds have shown promising activity in inhibiting mediator release, a critical factor in asthma pathogenesis, and have been selected for further pharmacological and toxicological study (Medwid et al., 1990).
Modification for PI3K Inhibition and Anticancer Activity
The modification of acetamide groups in triazolopyridine derivatives to alkylurea has been explored to retain antiproliferative activity and inhibit PI3Ks and mTOR, essential targets in cancer therapy. This research demonstrated that such modifications could lead to potent anticancer agents with reduced toxicity, highlighting the compound's application in developing new cancer treatments (Wang et al., 2015).
Herbicide Application and Crystal Structure Analysis
A study on the herbicide flumetsulam demonstrated the utility of triazolopyridine derivatives in agriculture. The crystal structure analysis of these compounds provides insight into their activity and can guide the design of new herbicides with improved efficacy and environmental compatibility (Hu et al., 2005).
Insecticidal Activity
Triazolopyridine and pyridazinone derivatives have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The research into these compounds' insecticidal properties opens the door to developing new, effective pest control agents, underscoring the chemical family's versatility (Fadda et al., 2017).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of triazolopyridine derivatives for antimicrobial and antifungal activities have shown that these compounds possess significant biological activities. Such studies are crucial for developing new therapeutics against various microbial and fungal infections, highlighting the compound's potential in pharmaceutical research (MahyavanshiJyotindra et al., 2011).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-4-5-13(12(20)9-11)22-16(27)10-28-17-7-6-15-23-24-18(26(15)25-17)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGDJNTCLHPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2966048.png)


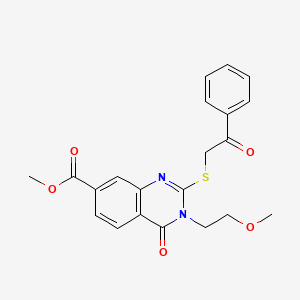
![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)
![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)

